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2,2,5,5,6-Pentamethylheptane

Cat. No.: B14535029
CAS No.: 62199-65-9
M. Wt: 170.33 g/mol
InChI Key: FMJMMNPKKCFHTH-UHFFFAOYSA-N
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Description

Significance of Branched Alkanes in Hydrocarbon Chemistry and Related Scientific Disciplines

Branched alkanes, a class of saturated hydrocarbons featuring alkyl side chains on a primary carbon backbone, are of profound importance in both fundamental and applied chemistry. lumenlearning.com Unlike their linear counterparts, the introduction of branching significantly alters a molecule's physical and chemical characteristics. One of the most critical industrial applications of branched alkanes is in the formulation of fuels. haltermann-carless.com Highly branched structures, for instance, tend to increase a gasoline's octane (B31449) rating, a measure of its resistance to premature ignition (or "knocking"), which is crucial for high-performance internal combustion engines. haltermann-carless.comstackexchange.com

The structural variations also impact intermolecular forces. Branched alkanes are generally more compact and have a smaller surface area than their linear isomers of the same molecular weight. physicsandmathstutor.comtutorchase.com This reduction in surface area leads to weaker van der Waals dispersion forces, which are the primary intermolecular attractions for non-polar molecules like alkanes. lumenlearning.comphysicsandmathstutor.comlibretexts.org Consequently, branched alkanes typically exhibit lower boiling points compared to their straight-chain isomers. tutorchase.comlibretexts.orglibretexts.org Furthermore, research has shown that branched alkanes are often more thermodynamically stable than their linear isomers. stackexchange.comresearchgate.net This increased stability is a subject of ongoing study, with explanations involving stabilizing electronic effects and steric considerations. stackexchange.comresearchgate.net

Overview of Pentamethylheptane Isomers as Representative Highly Branched Hydrocarbons

The molecular formula C₁₂H₂₆, which corresponds to dodecane (B42187), can represent a large number of structural isomers. The pentamethylheptane isomers are a subset of these, characterized by a seven-carbon (heptane) parent chain with five methyl group substituents. The specific placement of these methyl groups gives rise to numerous distinct isomers, each with unique properties.

The effect of this branching is clearly illustrated by comparing the boiling points of various dodecane isomers. Increased branching generally lowers the boiling point due to the reduction in surface area available for intermolecular van der Waals forces.

One of the most well-studied pentamethylheptane isomers is 2,2,4,6,6-pentamethylheptane (B104275), often referred to as isododecane. haltermann-carless.comcymitquimica.comtiiips.com This isomer is used as a primary reference fuel for determining the cetane number of diesel fuels and sees use in the cosmetics industry. haltermann-carless.comnih.gov Studies on compounds like 2,2,4,6,6-pentamethylheptane provide valuable data on the thermodynamic and physical properties of highly branched alkanes, which can be used to infer the expected behavior of less-studied isomers like 2,2,5,5,6-pentamethylheptane. chemeo.comnist.govrsc.orgnist.gov

Historical Development of Research on Alkane Isomerism and Branching Effects

The study of alkane isomerism dates back to the 19th century, with the realization that compounds could share the same molecular formula but have different structural arrangements and, therefore, different properties. Initially, simple, non-systematic "trivial" or "common" names were used, often employing prefixes like iso- and neo- to distinguish between a few common isomers. wikipedia.orglibretexts.org For example, the common name for 2-methylpropane is isobutane. libretexts.org

However, as the number of known organic compounds grew, this system became untenable. The dramatic increase in possible isomers with increasing carbon number necessitated a more rigorous, systematic approach to naming. youtube.comlibretexts.org This led to the development of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature system, first formalized in 1892 and continuously updated since. youtube.comlibretexts.org

The IUPAC system provides a set of rules that allows for the unambiguous naming of any organic compound based on its structure. libretexts.orgwikipedia.org For a branched alkane like this compound, the rules dictate:

Identify the longest continuous carbon chain: In this case, it is a seven-carbon chain, making the parent name "heptane".

Identify the substituents: There are five "methyl" groups.

Number the parent chain: The chain is numbered from the end that gives the substituents the lowest possible locants (position numbers).

Name the compound: The substituent names and their locants are prefixed to the parent name, resulting in this compound.

Alongside the development of nomenclature, a deeper theoretical understanding of the effects of branching has evolved. The debate over why branched alkanes are more stable than linear ones has been vigorous, with early theories focusing on steric repulsion and more modern explanations incorporating concepts like stabilizing hyperconjugation and electron correlation effects. stackexchange.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14535029 2,2,5,5,6-Pentamethylheptane CAS No. 62199-65-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62199-65-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,5,5,6-pentamethylheptane

InChI

InChI=1S/C12H26/c1-10(2)12(6,7)9-8-11(3,4)5/h10H,8-9H2,1-7H3

InChI Key

FMJMMNPKKCFHTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)CCC(C)(C)C

Origin of Product

United States

Systematic Nomenclature and Isomeric Diversity of Pentamethylheptanes

IUPAC Nomenclature for Branched Heptane (B126788) Skeletons: Focus on 2,2,5,5,6-Pentamethylheptane and Positional Isomers

The naming of organic compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring that every distinct compound has a unique and descriptive name. pressbooks.pub For branched alkanes like pentamethylheptanes, the nomenclature is based on identifying the longest continuous chain of carbon atoms, which serves as the parent chain.

The process for naming these compounds involves several key steps:

Identify the Parent Hydrocarbon : The longest continuous carbon chain in the molecule is found. For pentamethylheptanes, this chain consists of seven carbon atoms, hence the parent name "heptane". pressbooks.pub

Number the Parent Chain : The carbon atoms in the parent chain are numbered consecutively, starting from the end that is closest to a substituent (a branch). This ensures that the locants (the numbers indicating the position of substituents) are as low as possible. pressbooks.pub

Identify and Number the Substituents : Each substituent group attached to the parent chain is identified and given a number corresponding to its point of attachment. In this case, the substituents are five methyl (-CH₃) groups. youtube.com

Write the Name : The full name is assembled by listing the substituents in alphabetical order, preceded by their locants. Prefixes such as "di-", "tri-", "tetra-", and "penta-" are used to indicate the presence of multiple identical substituents. pressbooks.pub

For the target compound, This compound , the IUPAC name is deconstructed as follows:

Heptane : Indicates a seven-carbon parent chain.

Pentamethyl : Signifies five methyl group substituents.

2,2,5,5,6 : These are the locants indicating that two methyl groups are attached to carbon #2, two are attached to carbon #5, and one is attached to carbon #6.

Positional isomers are compounds that have the same molecular formula and the same parent chain but differ in the position of their substituents. Pentamethylheptane has numerous positional isomers, each distinguished by the unique arrangement of the five methyl groups along the heptane backbone. For example, moving one methyl group from position 6 to position 4 results in the isomer 2,2,4,5,5-pentamethylheptane.

Comprehensive Analysis of Pentamethylheptane Structural Isomers

Structural isomers share the same molecular formula (C₁₂H₂₆ for all pentamethylheptanes) but differ in the connectivity of their atoms. pearson.com The pentamethylheptane family, which consists of 27 structural isomers, showcases significant diversity in physical properties arising from these varied atomic arrangements. hotowntech.com Below is an analysis of several prominent examples.

2,2,4,6,6-Pentamethylheptane (B104275) is one of the most common and well-documented isomers. hotowntech.com In this structure, two methyl groups are located at position 2, one at position 4, and two at position 6. nih.gov This symmetrical placement of bulky tert-butyl groups at either end of a propane-like central chain influences its physical properties.

2,2,4,5,6-Pentamethylheptane presents a more clustered arrangement of methyl groups towards one end of the heptane chain. nih.gov This asymmetric structure can be expected to have different intermolecular interactions compared to its more symmetric isomers.

2,2,3,5,6-Pentamethylheptane features a dense arrangement of methyl groups on adjacent carbons (positions 2 and 3), which introduces significant steric strain and affects the molecule's preferred conformations. nih.gov

The table below summarizes key identifiers for these isomers.

Compound NameMolecular FormulaCAS Number
This compoundC₁₂H₂₆62199-65-9 nih.gov
2,2,4,6,6-PentamethylheptaneC₁₂H₂₆13475-82-6 nih.gov
2,2,4,5,6-PentamethylheptaneC₁₂H₂₆62199-64-8 nih.gov
2,2,3,5,6-PentamethylheptaneC₁₂H₂₆62198-87-2 nih.gov

This interactive table provides a summary of key isomers discussed.

Stereochemical Considerations in Highly Branched Alkane Architectures

Stereochemistry involves the three-dimensional arrangement of atoms in molecules. pearson.com In highly branched alkanes, two main stereochemical concepts are relevant: conformational isomerism and chirality.

Conformational isomerism refers to the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org While C-C single bonds rotate freely, in highly branched structures like pentamethylheptanes, the presence of multiple bulky methyl groups in close proximity leads to steric hindrance. This hindrance restricts rotation and means that certain conformations (spatial arrangements) will be significantly more stable (lower in energy) than others. The molecule will preferentially adopt staggered conformations where the bulky groups are as far apart as possible to minimize repulsive forces.

Chirality is a property of a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different groups.

An analysis of the specified pentamethylheptane isomers reveals the potential for chirality:

This compound : The carbon atom at position 6 is bonded to a hydrogen atom, a methyl group, an isopropyl group (C1, C2, and its methyls), and a tert-pentyl group (the rest of the chain from C5). Since these four groups are different, the C6 carbon is a chiral center. Therefore, this compound can exist as a pair of enantiomers (non-superimposable mirror images).

2,2,4,6,6-Pentamethylheptane : This molecule is achiral. It possesses a plane of symmetry that passes through the C4 carbon and its attached methyl group and hydrogen, bisecting the molecule.

2,2,4,5,6-Pentamethylheptane : This isomer has three chiral centers at positions 4, 5, and 6. The presence of multiple stereocenters means that this compound can exist as several diastereomers and enantiomers.

2,2,3,5,6-Pentamethylheptane : This isomer also contains multiple chiral centers (at positions 3, 5, and 6), leading to a variety of possible stereoisomers.

The existence of stereoisomers adds another layer of complexity to the diversity of pentamethylheptanes, as each stereoisomer is a unique chemical compound with distinct properties, particularly in its interaction with other chiral molecules.

Advanced Synthetic Methodologies and Chemical Derivatization of Branched Heptanes

Targeted Synthesis Strategies for Highly Branched Alkane Systems

The synthesis of highly branched alkanes such as 2,2,5,5,6-pentamethylheptane is of significant interest for the production of high-performance fuels and lubricants. These structures require specific and controlled synthetic methods to achieve the desired high degree of branching and to avoid undesired linear or less-branched isomers.

A primary route for the synthesis of C12 isoparaffins involves the oligomerization of lighter olefins, followed by a hydrogenation step. This process builds up the carbon backbone to the desired length and then saturates the double bonds to yield the final alkane.

The (co-)oligomerization of C2-C4 olefins over heterogeneous catalysts is a versatile method for producing hydrocarbon mixtures in the gasoline and jet fuel range. kit.eduresearchgate.net For instance, the oligomerization of propylene (B89431) can lead to the formation of dodecenes (C12 olefins), which are direct precursors to C12 isoparaffins. kit.edu The reaction conditions, such as temperature, pressure, and catalyst choice, heavily influence the product distribution and the degree of branching. researchgate.netkit.edu

Catalyst systems like phosphoric acid on kieselguhr have been employed for the oligomerization of propylene, targeting the production of C11-C13 alkenes. google.com Under typical conditions of 150–230°C and 4.1–8.2 MPa, this process can yield a product stream rich in propylene tetramers (dodecenes). google.com Another effective catalyst is nickel supported on silica-alumina, which can be used for the co-oligomerization of various light olefins. kit.edukit.edu

Table 1: Catalysts and Conditions for Olefin Oligomerization to C12 Precursors

Catalyst SystemOlefin FeedTemperature (°C)Pressure (MPa)Target Product
Phosphoric Acid on KieselguhrPropylene150 - 2304.1 - 8.2C11-C13 Alkenes
Nickel on Silica-AluminaC2-C4 Olefins~120~4.0C7-C12 Oligomers

Catalytic hydroisomerization is a crucial refinery process for upgrading long-chain normal paraffins into more valuable branched isomers, which have better fuel characteristics. mdpi.comresearchgate.net This process is typically carried out using bifunctional catalysts that possess both metal and acid sites. mdpi.comresearchgate.net The metal component, often a noble metal like platinum or palladium, facilitates hydrogenation and dehydrogenation reactions, while the acidic support (e.g., zeolites like ZSM-5, Beta, or SAPO-11) catalyzes the skeletal rearrangement of the carbon chain. mdpi.comresearchgate.netrsc.org

The primary goal in hydroisomerization is to maximize the yield of branched isomers while suppressing competing hydrocracking reactions, which break down the molecule into smaller, lower-value hydrocarbons. mdpi.com The balance between the metal and acid functions of the catalyst is critical to achieving high selectivity towards isomerization. researchgate.net For the production of highly branched C12 isoparaffins, a suitable long-chain paraffin (B1166041) feedstock would be subjected to these catalytic conditions. The n-alkane temporarily dehydrogenates on a metal site to an alkene, which then isomerizes on an acid site before being re-hydrogenated back to a branched alkane. researchgate.net

Recent research has focused on developing novel catalysts, including nano-shaped and hierarchical zeolites, to improve mass transfer and provide a better balance of catalytic sites, thereby enhancing the yield of multi-branched isomers. mdpi.comrsc.org

While large-scale industrial production relies on catalytic methods, classical organic reactions like the Grignard and Wittig reactions offer precise pathways for the laboratory-scale synthesis of complex, highly branched hydrocarbons. These methods are fundamental for creating new carbon-carbon bonds with a high degree of control over the final structure. chemistrysteps.com

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, such as an aldehyde or a ketone. organic-chemistry.orgchemguide.co.uk This reaction is a powerful tool for assembling complex carbon skeletons. For example, to synthesize a highly branched tertiary alcohol that could serve as a precursor to an alkane like this compound, one could react a sterically hindered ketone with an appropriate Grignard reagent. The resulting tertiary alcohol can then be dehydroxylated to an alkene and subsequently hydrogenated to the target alkane.

The Wittig reaction provides a method for synthesizing alkenes by reacting a phosphorus ylide with an aldehyde or ketone. This allows for the specific placement of a double bond within a complex molecule, which can then be hydrogenated to the corresponding alkane. While not as direct for creating the quaternary carbons found in this compound, it is invaluable for building specific branched olefin precursors.

Although these reactions are typically used for smaller-scale, high-purity applications, their principles demonstrate the fundamental steps of C-C bond formation necessary for constructing intricate hydrocarbon structures. chemistrysteps.commasterorganicchemistry.com

Investigation of Derivatization Reactions Involving Pentamethylheptane Isomers

The chemical reactivity of highly branched alkanes like pentamethylheptane isomers is generally low due to the stability of the C-C and C-H sigma bonds. However, under specific conditions, they can undergo derivatization reactions such as oxidation and hydrogenation.

The oxidation of highly branched alkanes requires strong oxidizing agents and often proceeds with the cleavage of the carbon chain. A study on the oxidation of 2,2,4,6,6-pentamethylheptane (B104275), a structural isomer of this compound, with chromic oxide provides insight into these transformations. rsc.org

Chromic oxide (CrO₃), typically in the form of chromic acid (H₂CrO₄) generated in situ, is a powerful oxidizing agent capable of converting secondary alcohols to ketones and primary alcohols to carboxylic acids. organic-chemistry.orglibretexts.org When reacting with a saturated alkane, the reaction is much more vigorous and less selective. The oxidation of 2,2,4,6,6-pentamethylheptane by chromic oxide leads to the breakdown of the hydrocarbon chain. rsc.org The reaction likely proceeds via the formation of radical intermediates, with the tertiary C-H bonds being the most susceptible to initial attack. However, the steric hindrance around these tertiary carbons in highly branched structures can influence the reaction pathway. The ultimate products of such strong oxidation are typically smaller carboxylic acids and ketones, resulting from the cleavage of C-C bonds. rsc.org

Table 2: Oxidation States of Chromium in Chromic Acid Oxidation

Chromium SpeciesOxidation StateRole in Reaction
Chromium Trioxide (CrO₃)+6Starting Reagent (Anhydride)
Chromic Acid (H₂CrO₄)+6Active Oxidizing Agent
Chromium (III) Species+3Reduced Form after Oxidation

While pentamethylheptane itself is a saturated alkane and cannot be further hydrogenated, related unsaturated precursors can be hydrogenated to form pentamethylheptane isomers. Conversely, certain derivatization pathways might lead to structures that, upon hydrogenation, yield related but different alkanes.

For instance, it has been noted that 2,2,4,6,6-pentamethylheptane can be hydrogenated to form 2,2,4,6-tetramethylheptane (B15456692). biosynth.com This statement implies a reaction sequence where the pentamethylheptane structure is first modified (e.g., through a process that removes a methyl group and introduces unsaturation, such as cracking followed by isomerization) and then hydrogenated to a different, smaller alkane. This would represent a hydrocracking or dealkylation process rather than a simple hydrogenation of an unsaturated precursor.

The direct synthesis of 2,2,4,6-tetramethylheptane would more conventionally proceed via the hydrogenation of an unsaturated C11 precursor, such as 2,2,4,6-tetramethylheptene. Hydrogenation is a standard method for converting alkenes and alkynes to their corresponding saturated alkanes, typically using a catalyst such as palladium, platinum, or nickel.

Molecular Architecture, Energetics, and Conformational Analysis of Pentamethylheptane Isomers

Conformational Landscape and Rotational Isomerism of Highly Branched Alkanes

The conformational landscape of an acyclic alkane is defined by the rotation around its carbon-carbon single bonds. Each rotation leads to a different spatial arrangement of the atoms, known as a conformation. While there are infinite possible conformations, they are not all energetically equivalent. The most stable conformations, or conformers, reside at energy minima, while higher energy transition states separate them. masterorganicchemistry.com For a molecule like 2,2,5,5,6-pentamethylheptane, with its numerous C-C bonds and bulky substituents, the conformational analysis is particularly complex.

In highly branched alkanes, the presence of bulky groups like tert-butyl and isopropyl significantly influences the preferred conformations. The molecule will tend to adopt a shape that minimizes the steric repulsion between these groups. For this compound, the key rotational barriers will be influenced by the interactions between the gem-dimethyl groups at C2 and C5, the additional methyl group at C6, and the isopropyl group at the terminus. The most stable conformer would likely arrange the bulky terminal groups in an anti-periplanar fashion to the greatest extent possible along the carbon backbone to minimize van der Waals repulsion. maricopa.edu

Steric Effects and Strain Energy Contributions in Multibranched Alkane Systems

Steric strain is a significant factor in determining the stability of branched alkanes and arises from the repulsive forces between non-bonded atoms that are forced into close proximity. masterorganicchemistry.com In this compound, several types of steric strain are expected to be prominent:

Gauche Interactions: When two bulky groups on adjacent carbons are in a staggered conformation with a dihedral angle of 60°, they are said to be in a gauche relationship. This arrangement is generally less stable than the anti conformation (180° dihedral angle) due to steric repulsion. fiveable.me For example, rotation around the C4-C5 bond in this compound would lead to gauche interactions between the tert-butyl group at C5 and the substituents at C4. The energetic penalty for a gauche interaction between two methyl groups in butane (B89635) is approximately 3.8 kJ/mol. chemistrysteps.com For the larger groups in this compound, this value would be considerably higher.

1,3-Diaxial-like Interactions: Although this term is typically used for cyclic systems, the underlying principle of steric repulsion between substituents separated by one carbon atom is also present in acyclic molecules. In certain conformations of this compound, methyl groups on C2 and C4, or C5 and C7, could be forced into close proximity, leading to significant steric strain.

The total strain energy of a particular conformer is the sum of all such unfavorable interactions. Computational methods can be used to estimate these strain energies by comparing the heat of formation of the branched alkane to that of a hypothetical "strain-free" isomer. swarthmore.edu

Estimated Strain Energy Contributions in a Gauche Conformer of a Substituted Butane Fragment
Interaction TypeInteracting GroupsEstimated Strain Energy (kJ/mol)
GaucheMethyl -- Methyl3.8
GaucheMethyl -- Ethyl4.2
GaucheEthyl -- Ethyl4.6
EclipsingH -- H4.0
EclipsingH -- Methyl6.0
EclipsingMethyl -- Methyl11.0

Analysis of Intramolecular Interactions and Their Influence on Molecular Stability (e.g., H-H Bonds, Sigma-to-Sigma* Delocalization)

Recent computational studies have also highlighted the potential role of intramolecular hydrogen-hydrogen (H-H) bonding in the stabilization of highly branched alkanes. These are weak, attractive interactions between hydrogen atoms that are in close proximity due to the molecular geometry. While counterintuitive, these interactions can provide a small but cumulative stabilizing effect.

Characterization of Carbon-Carbon Bond Characteristics and Topological Descriptors in Branched Alkanes

The high degree of steric congestion in a molecule like this compound can lead to noticeable deviations in its carbon-carbon bond characteristics from standard values.

Bond Lengths: To alleviate steric strain, C-C bonds, particularly those connecting quaternary or highly substituted carbons, may be elongated. For instance, the C2-C3 and C4-C5 bonds in this compound are expected to be longer than the typical sp³-sp³ C-C bond length of approximately 1.54 Å. Studies on other sterically crowded alkanes have shown C-C bond lengths exceeding 1.6 Å. compchemhighlights.org

Bond Angles: Similarly, bond angles may deviate from the ideal tetrahedral angle of 109.5° to accommodate bulky substituents and minimize repulsive interactions.

Topological descriptors are numerical values derived from the molecular graph that can correlate with various physicochemical properties. For alkanes, indices such as the Wiener index and the connectivity index are used to quantify the degree of branching. A higher degree of branching, as seen in this compound, generally leads to a more compact, spherical molecular shape. This affects intermolecular forces, resulting in lower boiling points compared to less branched isomers with the same molecular weight. lumenlearning.comlibretexts.org

Expected Deviations in C-C Bond Characteristics for this compound
Bond TypeExpected Bond LengthReason for Deviation
Primary-Secondary (e.g., C1-C2)Slightly shorter than standardLess steric hindrance
Quaternary-Secondary (e.g., C2-C3)Longer than standardSteric repulsion from gem-dimethyl groups
Tertiary-Quaternary (e.g., C5-C6)Significantly longer than standardHigh steric crowding

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com It combines the exceptional separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. youtube.com For a compound like 2,2,5,5,6-pentamethylheptane, which is one of many C12H26 isomers, achieving clear separation and unambiguous identification is a significant analytical challenge.

High-resolution gas chromatography (HRGC), typically employing long capillary columns with narrow internal diameters, is essential for resolving complex mixtures of hydrocarbon isomers. researchgate.netyoutube.com The separation of these isomers is primarily driven by differences in their volatility and their interactions with the stationary phase of the column. fsu.edu Generally, for alkanes, the boiling point is a key factor in their elution order, with more branched isomers often exhibiting lower boiling points and thus eluting earlier than their less branched or linear counterparts.

Table 1: Illustrative HRGC Parameters for the Analysis of C12 Alkane Isomers

ParameterValue/Description
Column Type Capillary Column (e.g., HP-5MS)
Column Dimensions 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness
Stationary Phase 5% Phenyl Methyl Siloxane (nonpolar)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial 40°C (hold 5 min), ramp to 250°C at 2°C/min
Injector Temperature 250°C
Detector Mass Spectrometer

For exceptionally complex hydrocarbon mixtures, such as those found in petroleum or environmental samples, one-dimensional HRGC may not provide sufficient resolution to separate all co-eluting isomers. mosh-moah.de In such cases, comprehensive two-dimensional gas chromatography (GCxGC) offers a significant leap in separation power. azom.com This technique utilizes two columns with different stationary phases (e.g., nonpolar in the first dimension and polar in the second) connected by a modulator. azom.com

The effluent from the first column is trapped, focused, and then rapidly re-injected onto the second, shorter column. azom.com This results in a structured two-dimensional chromatogram where compounds are separated based on two independent properties, such as volatility and polarity. mosh-moah.de For a sample containing this compound, GCxGC would separate it from other C12 isomers, as well as from other classes of compounds (e.g., cycloalkanes, aromatics) that might have similar boiling points. acs.orgresearchgate.net This enhanced separation is crucial for accurate identification and quantification. dlr.de

Once the individual isomers are separated by the gas chromatograph, they enter the mass spectrometer for identification. Electron ionization (EI) is the most common ionization technique used in GC-MS for the analysis of alkanes. emory.edu In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), which causes the ejection of a valence electron, forming a molecular ion (M+•). libretexts.org This process is highly energetic and often leads to extensive fragmentation of the molecular ion. libretexts.org

The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. For branched alkanes like this compound, fragmentation preferentially occurs at the branching points due to the increased stability of the resulting carbocations. ic.ac.ukyoutube.com The mass spectrum of this compound would be expected to show characteristic fragment ions resulting from the cleavage of C-C bonds adjacent to the quaternary and tertiary carbon atoms. While a library spectrum for this specific compound is not widely available, the expected fragmentation patterns can be predicted based on established principles of alkane mass spectrometry. One significant challenge with EI of larger alkanes is that the molecular ion peak can be very weak or absent, which can complicate the determination of the molecular weight. nih.gov

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/z (mass-to-charge ratio)Possible Fragment Structure
57C4H9+ (tert-butyl cation)
71C5H11+
85C6H13+
113C8H17+
169[M-CH3]+ (Loss of a methyl group)

Application of Hyphenated Techniques in Volatile Organic Compound (VOC) Analysis

This compound, due to its volatility, can be present as a volatile organic compound (VOC) in various environmental and industrial settings. The detection and quantification of this compound at trace levels require highly sensitive analytical techniques.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is well-suited for the extraction and preconcentration of VOCs from solid or liquid samples. helsinki.fi In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent material is exposed to the headspace above the sample. unicam.it Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. nih.gov After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the injector of a GC-MS for thermal desorption and analysis. researchgate.net

The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time and temperature, and the sample matrix. helsinki.fi For a nonpolar compound like this compound, a nonpolar fiber coating such as polydimethylsiloxane (B3030410) (PDMS) would be appropriate. This technique is particularly valuable for analyzing trace levels of this compound in environmental samples like water or soil. researchgate.net

Proton transfer reaction-mass spectrometry (PTR-MS) is a powerful analytical technique for the real-time monitoring of VOCs in the gas phase at very low concentrations. ionicon.compsi.ch It utilizes the chemical ionization of VOCs via proton transfer from hydronium ions (H3O+). wikipedia.org Most common VOCs have a higher proton affinity than water, making this proton transfer reaction efficient. psi.ch

While PTR-MS is highly sensitive, it is not typically suitable for the direct analysis of saturated alkanes because their proton affinity is lower than that of water. researchgate.net However, larger alkanes can sometimes be detected, albeit with low sensitivity, and often undergo fragmentation upon ionization. researchgate.net Therefore, while PTR-MS is a valuable tool for rapid VOC profiling, its direct application for the specific and sensitive detection of this compound is limited. It is more commonly used for the analysis of oxygenated VOCs and aromatic compounds. ionicon.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds, offering insights into the chemical environment of individual nuclei. While specific experimental NMR data for this compound is not widely published in readily accessible literature, the expected ¹H and ¹³C NMR spectra can be predicted based on established principles of chemical shifts and spin-spin coupling in alkanes.

The structure of this compound features several distinct proton and carbon environments, which would give rise to a unique NMR fingerprint. The ¹H NMR spectrum would be characterized by a series of multiplets corresponding to the different types of protons. For instance, the methyl groups at the C2 and C5 positions, being geminal and adjacent to quaternary carbons, would exhibit distinct singlets. The protons of the methyl group at C6 and the isopropyl group at the same position would show more complex splitting patterns due to coupling with neighboring protons.

Similarly, the ¹³C NMR spectrum would display a specific number of signals corresponding to each unique carbon atom in the molecule. The chemical shifts of these signals would be indicative of the local electronic environment, with quaternary carbons appearing at lower fields compared to the methyl and methylene (B1212753) carbons. Advanced NMR techniques, such as 2D correlation spectroscopy (COSY and HSQC/HMBC), would be instrumental in definitively assigning each proton and carbon signal and confirming the connectivity of the molecular framework.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
C1-H₃ (from C2-gem-dimethyl)~0.9Singlet
C7-H₃ (from C6-methyl)~0.85Doublet
C8-H₃, C9-H₃ (from C5-gem-dimethyl)~0.9Singlet
C10-H₃, C11-H₃ (from C6-isopropyl)~0.85Doublet
C3-H₂~1.2Multiplet
C4-H₂~1.3Multiplet
C6-H~1.5Multiplet

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (from C2-gem-dimethyl)~30
C2~32
C3~45
C4~25
C5~38
C6~40
C7 (from C6-methyl)~15
C8, C9 (from C5-gem-dimethyl)~28
C10, C11 (from C6-isopropyl)~20

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Structural Confirmation

The IR spectrum of this compound is expected to show strong absorption bands in the region of 2850-3000 cm⁻¹, which are characteristic of C-H stretching vibrations in alkanes. The presence of methyl (-CH₃) and methylene (-CH₂) groups would give rise to distinct symmetric and asymmetric stretching modes within this range. Bending vibrations for these groups would be observed in the 1350-1470 cm⁻¹ region. The so-called "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of C-C stretching and various bending and rocking vibrations, which, while difficult to assign individually, would serve as a unique identifier for the compound.

Raman spectroscopy, which relies on the scattering of light, provides complementary information to IR spectroscopy. For non-polar bonds, such as the C-C bonds that form the backbone of this compound, Raman scattering is often more intense than IR absorption. Therefore, the Raman spectrum would be particularly useful for characterizing the carbon skeleton of the molecule. The symmetric C-H stretching vibrations also typically give rise to strong Raman signals. The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis, aiding in the confirmation of the molecular structure.

Characteristic Vibrational Frequencies for Alkanes

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopy
C-H Stretching2850-3000IR, Raman
-CH₂ Bending (Scissoring)1450-1470IR
-CH₃ Bending (Asymmetric)~1460IR
-CH₃ Bending (Symmetric)~1375IR
C-C Stretching800-1200Raman (stronger), IR (weaker)

Applications in Chemical and Materials Science Research As Model Compounds

Role as a Reference Hydrocarbon in Analytical Standardization and Calibration

The precise and reproducible characterization of hydrocarbon mixtures is fundamental to both industrial quality control and academic research. Pure, well-characterized compounds are essential for calibrating analytical instruments and creating standards to ensure the accuracy and consistency of measurements.

Complex hydrocarbon mixtures, such as gasoline and naphtha, are composed of hundreds of individual compounds. stanford.edu Analytical techniques like gas chromatography (GC) and mass spectrometry are used to determine the composition of these mixtures. nist.govsigmaaldrich.com The accuracy of these analyses depends on the precise calibration of the instruments. sigmaaldrich.com

To this end, standard reference mixtures containing a known concentration of pure hydrocarbons are used. These standards, often referred to as PIANO (Paraffins, Isoparaffins, Aromatics, Naphthenes, and Olefins) standards, allow for the identification and quantification of different compound classes. sigmaaldrich.com Highly pure, branched alkanes are crucial components of these calibration standards, representing the isoparaffin fraction. sigmaaldrich.com These reference materials are vital for detailed hydrocarbon analysis (DHA) in the petroleum industry, which is used to characterize light petroleum fractions with boiling points up to 225 °C. sigmaaldrich.com

The cetane number (CN) is a critical measure of the ignition quality of diesel fuel. The scale is defined by two primary reference fuels: n-hexadecane (also called cetane), with excellent ignition quality, is assigned a CN of 100. google.com The original low-CN reference fuel, 1-methylnaphthalene, was replaced in 1962 by 2,2,4,4,6,8,8-heptamethylnonane (HMN or isocetane), which was assigned a CN of 15. google.com

However, producing HMN in large quantities at the required purity and at a reasonable cost has proven difficult. google.com This has led to the search for more suitable low-CN reference standards. Research has shown that 2,2,4,6,6-pentamethylheptane (B104275) (PMH), an isomer of 2,2,5,5,6-pentamethylheptane, behaves very similarly to HMN in engine tests. google.com As a result, 2,2,4,6,6-pentamethylheptane is now used as a cost-effective primary reference standard for determining both Cetane Number (ASTM D613) and Derived Cetane Number (DCN) in various standardized tests (ASTM D6890, D7170, D7668). google.commonumentchemical.com

Comparison of Low Cetane Number Primary Reference Fuels
Compound NameCommon Name(s)Assigned Cetane NumberKey Characteristic
2,2,4,4,6,8,8-HeptamethylnonaneHMN, Isocetane15Original low-CN standard, but costly and difficult to produce with high purity. google.com
2,2,4,6,6-PentamethylheptanePMHNot explicitly assigned a number, but used as a direct substitute for HMN.Lower-cost, stable alternative with similar combustion properties to HMN. google.comhotowntech.com
n-HexadecaneCetane100High-CN reference standard. google.com

Development and Validation of Fuel Surrogate Mixtures for Combustion Research

Real-world fuels like jet fuel and gasoline are complex blends of hundreds to thousands of hydrocarbon species, making them computationally prohibitive to model in detail for combustion simulations. stanford.eduresearchgate.net To overcome this, researchers develop "surrogate fuels"—simpler mixtures of a few well-characterized compounds designed to emulate the properties and behavior of the real fuel. researchgate.netresearchgate.netstanford.edu

The development of surrogate fuels is crucial for studying not only conventional petroleum-derived fuels (like Jet-A) but also alternative and renewable fuels, such as those derived from coal (e.g., Sasol IPK) or natural gas. researchgate.netresearchgate.net A successful surrogate must match a range of target properties of the real fuel. These targets include:

Chemical properties: Hydrogen-to-carbon (H/C) ratio, average molecular weight, and distribution of hydrocarbon classes (n-alkanes, isoalkanes, cycloalkanes, aromatics). researchgate.net

Physical properties: Density, viscosity, and distillation curve, which describes how the fuel vaporizes over a range of temperatures. researchgate.netstanford.edu

For example, a five-component surrogate for a coal-derived fuel (IPK) was developed to match its density and distillation curve, with 2,2,4,6,6-pentamethylheptane included to represent the substantial branched alkane fraction. researchgate.net This approach allows for the systematic study of how fuel composition affects performance and emissions.

Example Surrogate Mixture for a Coal-Derived Jet Fuel (IPK)
ComponentHydrocarbon ClassPurpose in Surrogate
2,2,4,6,6-PentamethylheptaneHighly Branched AlkaneRepresents low ignition quality isoparaffins. researchgate.net
n-DodecaneNormal AlkaneRepresents straight-chain paraffins. researchgate.net
1,3,5-TrimethylbenzeneAromaticRepresents the aromatic content of the fuel. researchgate.net
n-PropylbenzeneAromaticHelps match the distillation curve and aromatic properties. researchgate.net
1,2,4-TrimethylbenzeneAromaticFurther refines the representation of C9 alkylbenzenes. researchgate.net

The ultimate goal of a surrogate fuel is to accurately predict the combustion behavior of the target fuel. researchgate.net This is achieved by using the surrogate in detailed chemical kinetic models, which simulate the thousands of reactions that occur during combustion. researchgate.netkaust.edu.sa These simulations are often coupled with computational fluid dynamics (CFD) to model what happens inside an engine. researchgate.net

A key metric used to validate these models is the ignition delay time (IDT)—the time lag between the injection of fuel and the start of combustion. researchgate.netkaust.edu.sa The presence and structure of branched alkanes like this compound have a significant effect on a fuel's ignition delay. researchgate.net By including such compounds in a surrogate, kinetic models can better predict the autoignition characteristics of real fuels, especially the low-temperature heat release (LTHR) behavior that is critical in advanced engine concepts. whiterose.ac.ukuhpc-lab.org The development of accurate kinetic models for these individual surrogate components is an ongoing area of research that benefits the design of future fuels and engines. researchgate.netresearchgate.net

Fundamental Studies in Hydrocarbon Mixtures and Fuel Properties

There is a significant lack of available research specifically detailing the use of this compound in fundamental studies of hydrocarbon mixtures or its impact on fuel properties. Scientific investigations into highly branched C12 alkanes as components of transportation fuels have predominantly focused on other isomers, such as 2,2,4,6,6-pentamethylheptane. This alternative isomer is frequently utilized as a surrogate molecule to represent the highly branched paraffin (B1166041) class in studies modeling the combustion and physical properties of jet fuels and diesel.

These studies on related isomers are crucial for understanding the general impact of extensive branching on fuel characteristics, including ignition quality, sooting tendency, and energy density. However, without direct experimental data or modeling specific to this compound, its precise influence on these properties remains speculative. The unique branching pattern of this compound would theoretically influence its packing efficiency, viscosity, and combustion chemistry in distinct ways from its more studied isomers.

Table 1: Comparison of Physical Properties of Dodecane (B42187) Isomers

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/cm³)
n-Dodecane C₁₂H₂₆ 170.34 216.3 0.749
2,2,4,6,6-Pentamethylheptane C₁₂H₂₆ 170.34 190 0.746

Modeling of Naturally Occurring Branched Alkanes in Geochemical and Biological Contexts

Similarly, the scientific literature does not provide evidence of this compound being used as a model compound for naturally occurring branched alkanes in geochemical or biological studies. While branched alkanes, in general, are important biomarkers in sediments and petroleum, providing insights into the paleoenvironment and the biological origins of organic matter, the specific structural motifs of pentamethylheptanes have not been prominently identified as significant biomarkers.

Geochemical studies often focus on isoprenoids (e.g., pristane and phytane) and other regularly branched alkanes, which are directly linked to specific biological precursors. Highly branched, acyclic isoprenoid alkanes have been identified in various geological samples and are considered indicators of specific microbial communities. However, the irregular branching pattern of this compound does not correspond to known biosynthetic pathways that would lead to its significant accumulation in biological or geological systems.

Research into the bioconcentration and metabolism of highly branched alkanes has been conducted on isomers like 2,2,4,6,6-pentamethylheptane to understand the environmental fate of petroleum hydrocarbons. These studies indicate that extensive branching can affect the rate of biodegradation. nih.gov However, a direct link or specific study involving this compound in a biological or geochemical modeling context is not found in the available literature.

Mechanistic Investigations of Reactivity and Transformation Pathways

Thermal Stability and Pyrolysis Mechanisms of Highly Branched Alkanes

Thermal decomposition, or pyrolysis, is the process of chemical breakdown of a compound by heat in the absence of air. byjus.comwikipedia.org For alkanes, this process is also known as cracking. byjus.comunacademy.com The thermal stability of an alkane is inversely related to its tendency to undergo pyrolysis. Generally, the rate of pyrolysis increases with both molecular weight and the degree of branching within the alkane structure. byjus.comunacademy.comunacademy.com This suggests that highly branched structures like 2,2,5,5,6-pentamethylheptane are less thermally stable compared to their straight-chain isomers. Branched alkanes are themselves more stable (lower in energy) than straight-chain alkanes, but the transition states leading to their decomposition are more readily accessible, leading to faster reaction rates. khanacademy.org

The pyrolysis of alkanes proceeds through a free-radical chain mechanism, which involves three main stages: initiation, propagation, and termination. byjus.comresearchgate.net

Initiation: The process begins with the homolytic cleavage of a carbon-carbon (C-C) bond, which has a lower bond dissociation energy than a carbon-hydrogen (C-H) bond. This initial fission is typically the slowest step and requires significant thermal energy to generate two smaller alkyl free radicals.

Propagation: The highly reactive radicals generated during initiation attack parent alkane molecules, abstracting a hydrogen atom to form a new, larger radical. This new radical can then decompose via β-scission (breaking the C-C bond beta to the radical center), yielding a smaller, stable alkene and a new, smaller alkyl radical. researchgate.net This new radical continues the chain reaction.

Termination: The reaction chain concludes when two radical species combine to form a stable, non-radical product.

In highly branched alkanes, the presence of quaternary carbon atoms (carbon atoms bonded to four other carbons) and tertiary C-H bonds influences the specific pathways. The C-C bonds adjacent to quaternary centers are sterically hindered and strained, making them susceptible to cleavage. The pyrolysis of various branched C6 to C9 alkanes has been studied, and the product distributions are explained by this classical radical mechanism, which also accounts for radical isomerization through intramolecular hydrogen atom transfers. acs.org The primary products of alkane pyrolysis are typically a mixture of smaller alkanes and alkenes. byjus.comacs.org

Structural FactorEffect on Pyrolysis RateMechanistic Rationale
Increased Molecular Weight IncreasesHigher number of C-C bonds available for cleavage, leading to a greater probability of initiation.
Increased Branching IncreasesFormation of more stable tertiary and secondary radical intermediates lowers the activation energy for propagation steps. byjus.comunacademy.com
Presence of Quaternary Carbons IncreasesSteric strain on adjacent C-C bonds lowers the bond dissociation energy, facilitating initiation.

Oxidative Degradation Mechanisms of Pentamethylheptane Isomers

Oxidative degradation involves the reaction of alkanes with oxygen. This can range from slow autooxidation at moderate temperatures to rapid, high-temperature combustion. studysmarter.co.uk The mechanism of oxidation is also a free-radical chain reaction, but it involves oxygen-containing intermediates. youtube.com Highly branched alkanes, such as isomers of pentamethylheptane, tend to oxidize more readily than their linear counterparts. studysmarter.co.uk

The general mechanism for low-temperature oxidation (autooxidation) proceeds as follows:

Initiation: A radical initiator abstracts a hydrogen atom from the alkane (R-H) to form an alkyl radical (R•). The weakest C-H bond is preferentially broken, which in a branched alkane is the tertiary C-H bond.

Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form an alkylperoxy radical (ROO•). This alkylperoxy radical can then abstract a hydrogen atom from another alkane molecule to form a hydroperoxide (ROOH) and a new alkyl radical (R•), which continues the chain.

Branching: The hydroperoxides (ROOH) formed are thermally unstable and can decompose to form an alkoxy radical (RO•) and a hydroxyl radical (•OH). These new, highly reactive radicals can initiate further reaction chains, leading to an auto-accelerating reaction.

Detailed kinetic models for heptane (B126788) isomers show the critical role of alkylperoxy radical isomerizations in the autoignition process. researchgate.netosti.gov At higher temperatures, the reaction becomes complete combustion, where the alkane is fully converted to carbon dioxide (CO₂) and water (H₂O), releasing a significant amount of energy. studysmarter.co.uk Incomplete combustion, occurring with insufficient oxygen, produces carbon monoxide (CO) and soot (elemental carbon). studysmarter.co.uk

Type of OxidationConditionsPrimary ProductsKey Intermediates
Autooxidation Low to moderate temperature, presence of O₂Hydroperoxides, alcohols, ketones, carboxylic acidsAlkyl (R•), Alkylperoxy (ROO•), Alkoxy (RO•) radicals
Incomplete Combustion High temperature, limited O₂ supplyCarbon monoxide (CO), Carbon (soot), Water (H₂O)Various radical species
Complete Combustion High temperature, sufficient O₂ supplyCarbon dioxide (CO₂), Water (H₂O)Various radical species

Radical Chemistry of Branched Hydrocarbons and Reaction Intermediates

The chemistry of both pyrolysis and oxidation is dominated by the behavior of free-radical intermediates. researchgate.net The structure of the parent hydrocarbon dictates the types of radicals that can form and their relative stability, which in turn governs the reaction pathways and final product distribution.

The stability of alkyl free radicals follows the order: Tertiary > Secondary > Primary > Methyl

This order is due to the stabilizing effects of hyperconjugation and the electron-donating nature of alkyl groups. In a highly branched alkane like this compound, hydrogen abstraction is most likely to occur at the tertiary carbon (position 6), as this leads to the formation of the most stable tertiary radical intermediate.

Once formed, these alkyl radicals undergo several key elementary reactions:

Hydrogen Abstraction: A radical removes a hydrogen atom from another molecule, propagating the chain.

Addition: A radical adds to a double bond (in an alkene) or to molecular oxygen (in oxidation).

β-Scission: The radical decomposes by breaking a C-C bond one position away from the radical center, producing an alkene and a smaller alkyl radical. This is a key step in the cracking process. researchgate.net

Isomerization: A radical can rearrange internally, typically through a hydrogen atom shift, to form a more stable radical isomer. 1,4 and 1,5 intramolecular hydrogen transfers are particularly noted in alkane pyrolysis. acs.org

The prevalence of quaternary carbons in this compound (at positions 2 and 5) means that β-scission of radicals formed at adjacent positions will readily cleave the carbon backbone, leading to the formation of isobutene and other smaller branched products.

Radical TypeStructureRelative StabilityRationale
Tertiary (3°) R₃C•Most StableStabilized by three electron-donating alkyl groups and greater hyperconjugation.
Secondary (2°) R₂HC•IntermediateStabilized by two electron-donating alkyl groups.
Primary (1°) RH₂C•LowStabilized by one electron-donating alkyl group.
Methyl H₃C•Least StableNo alkyl group stabilization.

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

For the oxidative degradation of alkanes, the rate-determining step can vary with conditions. In many cases, particularly at lower temperatures, the initial abstraction of a hydrogen atom from the parent alkane by an initiating radical is the rate-limiting step. The rate is therefore influenced by the concentration of the alkane and the initiator, as well as the C-H bond strength. Since tertiary C-H bonds are weaker than secondary or primary ones, their presence in branched alkanes leads to a faster rate of oxidation.

FactorEffect on Reaction RateExplanation
Temperature Increases RateProvides more molecules with sufficient energy to overcome the activation energy of the rate-determining step.
Alkane Structure (Branching) Increases RateLowers C-H bond dissociation energies (tertiary < secondary < primary) and can introduce bond strain, lowering the activation energy for initiation. studysmarter.co.uk
Presence of Initiators Increases RateProvides an easier pathway to form the first radicals, bypassing the high-energy thermal initiation step.
Oxygen Concentration (for oxidation) Increases RateIncreases the frequency of collisions between alkyl radicals and O₂, accelerating a key propagation step. studysmarter.co.uk

Environmental Fate and Biogeochemical Cycling Research

Pathways of Environmental Distribution and Occurrence of Pentamethylheptane Isomers (e.g., in air, water, soil)

Isomers of pentamethylheptane, as volatile organic compounds (VOCs), are subject to distribution throughout various environmental compartments, including air, water, and soil. Their movement is governed by physicochemical properties such as vapor pressure and water solubility. The primary mechanism for their removal from soil is volatilization into the atmosphere dss.go.th. Once in the air, these compounds can be transported over long distances dss.go.th.

The distribution of such organic pollutants is influenced by both primary and secondary sources. Primary sources involve direct emission into the environment, while secondary sources relate to the subsequent redistribution between air, soil, and water nih.gov. For volatile compounds, the soil can act as a secondary source, releasing them back into the atmosphere through volatilization nih.gov. Conversely, they can be deposited from the air onto soil and water surfaces nih.gov. The partitioning between these compartments is dynamic, with the net direction of flux depending on the fugacity of the compound in each medium nih.gov.

Pathways for environmental distribution include:

Soil to Air: Volatilization from contaminated soil surfaces is a significant pathway, moving the compounds into the atmosphere dss.go.thnih.gov.

Air to Soil/Water: Atmospheric deposition, both wet (in precipitation) and dry, transfers the compounds from the air to soil and water bodies nih.gov.

Within Soil: Leaching into groundwater is possible but generally less common for compounds like alkanes compared to more water-soluble chemicals dss.go.th.

Microbial Biodegradation of Highly Branched Alkanes in Environmental Matrices (e.g., Seawater)

Microbial activity plays a crucial role in the natural attenuation of alkanes in the environment. In marine ecosystems such as seawater, a diverse community of bacteria is capable of degrading petroleum hydrocarbons, which are primarily composed of alkanes nih.gov. The aerobic biodegradation of alkanes is typically initiated by an enzymatic oxidation process. This first step is often catalyzed by alkane monooxygenase (AlkB), a non-heme diiron integral membrane protein that serves as a marker for alkane-utilizing bacteria nih.gov.

While many microorganisms can metabolize linear alkanes, highly branched alkanes like 2,2,5,5,6-pentamethylheptane are generally more resistant to microbial degradation. This recalcitrance is due to the steric hindrance caused by the multiple methyl groups, which can impede the access of microbial enzymes to the carbon backbone. However, certain specialized microorganisms have demonstrated the ability to degrade branched alkanes.

Several bacterial genera are known for their hydrocarbon-degrading capabilities in marine environments. These include:

Alcanivorax : Often becomes a dominant species after crude oil spills and is highly effective at degrading alkanes frontiersin.org.

Marinobacter : Shows a high degradation ability for short-chain alkanes frontiersin.org.

Colwellia and Oceanospirillales : Have been associated with the degradation of n-alkanes in cold seawater researchgate.net.

Acinetobacter : Capable of utilizing alkanes with a wide range of chain lengths (C10–C40) frontiersin.orgnih.gov.

The rate of biodegradation is influenced by environmental factors such as temperature, with lower temperatures generally resulting in slower degradation rates researchgate.net. Studies have shown that medium-chain alkanes are often degraded faster than long-chain or short-chain alkanes nih.gov.

Table 1: Examples of Alkane-Degrading Bacteria in Marine Environments
Bacterial GenusTypical Alkane SubstratesEnvironmental Significance
AlcanivoraxBroad range of n-alkanesKey player in oil spill bioremediation frontiersin.org
MarinobacterShort-chain alkanes (C8-C10)Contributes to hydrocarbon degradation in marine systems frontiersin.org
AcinetobacterWide range (C10-C40)Found in various marine environments frontiersin.orgnih.gov
Oceanospirillaceaen-alkanesActive over a wide temperature range in seawater researchgate.net

Photodegradation Processes and Atmospheric Transformations of Volatile Alkanes

Once volatile alkanes like pentamethylheptane isomers enter the atmosphere, they undergo chemical transformations, primarily through photodegradation processes. The most significant atmospheric oxidant is the hydroxyl radical (•OH), which initiates the degradation of these compounds during the daytime apsi.tech.

The transformation process begins with the abstraction of a hydrogen atom from the alkane molecule by a hydroxyl radical, forming an alkyl radical (R•) and a water molecule apsi.tech.

R-H + •OH → R• + H₂O

The resulting alkyl radical reacts rapidly with molecular oxygen (O₂) to form an alkylperoxy radical (RO₂•) apsi.tech.

R• + O₂ → RO₂•

In the presence of nitrogen oxides (NOx), the alkylperoxy radical can oxidize nitric oxide (NO) to nitrogen dioxide (NO₂), which then photolyzes to produce ozone (O₃), a key component of photochemical smog apsi.tech. This series of reactions demonstrates how volatile alkanes contribute to air pollution. The degradation mechanisms can be complex, leading to the formation of various oxygenated products such as aldehydes and ketones apsi.tech. This process is a form of photocatalytic oxidation, a technology that can also be harnessed for air purification using catalysts like titanium dioxide (TiO₂) to break down VOCs into less harmful substances researchgate.net.

Contribution to Volatile Organic Compound (VOC) Profiles in Various Environments

Volatile organic compounds (VOCs) are organic chemicals that have a high vapor pressure at room temperature, allowing them to easily evaporate into the air wikipedia.org. Pentamethylheptane isomers fall into this category and can be components of complex VOC profiles from both anthropogenic and biogenic sources wikipedia.org. Their presence in various environments is a result of their volatility and persistence.

The detection and quantification of specific VOCs like pentamethylheptane isomers in air are typically performed using advanced analytical techniques. The standard method involves collecting air samples by drawing air through an adsorbent tube (e.g., containing Tenax TA), followed by thermal desorption and analysis using gas chromatography coupled with mass spectrometry (GC-MS) nih.gov. This methodology allows for the separation, identification, and quantification of individual compounds within a complex mixture of VOCs. Enhanced techniques, such as two-dimensional gas chromatography (GC×GC), can provide even greater separation for complex samples, aiding in the identification of isomers nih.gov.

Pentamethylheptane isomers can potentially be found as leachable compounds that migrate from polymeric materials. Leachables are chemicals that migrate from a container or material into its contents under normal conditions of use nih.gov. These substances can include residual monomers, additives, plasticizers, or non-intentionally added substances (NIAS), which may be impurities or degradation products nih.gov.

Alkanes are among the diverse group of chemicals that have been identified as leachables from plastics such as polypropylene and polyethylene nih.gov. While not bound to the polymer matrix, these smaller molecules can migrate out over time nih.gov. The process of identifying such leachables involves extraction studies using various solvents, followed by analysis with techniques like GC-MS to characterize the volatile and semi-volatile organic compounds that have been released nih.govnist.gov.

Table 2: Identification of a Pentamethylheptane Isomer in Iranian Black Tea
Compound IdentifiedCAS NumberRetention Time (min)Found In Sample
2,2,4,6,6-Pentamethyl-heptane13475-82-618.121Sample A

Source: Adapted from a comprehensive characterization of volatile compounds in Iranian black teas nih.gov.

The presence of such alkanes in food aromas is often a result of the thermal or enzymatic degradation of larger precursor molecules, such as carotenoids, during processing nih.gov.

Theoretical and Computational Chemistry Approaches to Pentamethylheptane Isomers

Molecular Dynamics Simulations for the Prediction of Macroscopic Properties and Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to predict the behavior of a large ensemble of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the prediction of macroscopic properties from the underlying microscopic interactions. unica.it

For a compound like 2,2,5,5,6-pentamethylheptane, MD simulations can be used to predict thermophysical properties such as density, viscosity, boiling point, and heat capacity. unica.it The accuracy of these predictions depends on the quality of the force field used to describe the interactions between molecules. unica.it Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations) are commonly used for organic molecules and can provide reliable predictions for n-alkanes and their isomers. osti.gov

MD simulations also provide detailed information about intermolecular interactions, such as van der Waals forces, which are dominant in nonpolar alkanes. By analyzing the trajectories of molecules in the simulation, one can understand how molecules pack in the liquid state and how their structure influences properties like viscosity and diffusion. For instance, the highly branched structure of this compound would be expected to result in different packing and intermolecular interactions compared to its linear isomer, n-dodecane, which would affect their respective macroscopic properties.

Table 2: Macroscopic Properties of Alkanes Predictable via Molecular Dynamics

PropertyDescriptionRelevance
Density Mass per unit volume.A fundamental thermophysical property important for process design and engineering.
Viscosity A measure of a fluid's resistance to flow.Influenced by molecular shape and intermolecular forces; crucial for fluid transport applications.
Boiling Point The temperature at which a liquid turns into a gas at a given pressure.Related to the strength of intermolecular attractive forces.
Self-Diffusion Coefficient A measure of the translational mobility of molecules within a fluid.Provides insight into molecular motion and the liquid's microstructure.
Heat of Vaporization The amount of energy required to transform a liquid into a gas.A direct measure of the strength of intermolecular interactions in the liquid phase.

Development of Detailed Chemical Kinetic Models for Complex Reaction Systems (e.g., Combustion, Degradation)

Detailed chemical kinetic models are comprehensive sets of elementary reactions that describe the chemical transformations occurring in a complex reaction system, such as combustion or atmospheric degradation. osti.gov These models are essential for understanding and predicting the behavior of fuels and pollutants.

The development of a kinetic model for a molecule like this compound involves several steps:

Mechanism Generation : A list of all plausible elementary reactions is generated. This includes initiation reactions (e.g., C-C bond breaking), H-atom abstraction from the fuel molecule, radical decomposition, and termination reactions. osti.gov The highly branched structure of this compound would lead to a large number of possible radicals and reaction pathways.

Rate Constant Estimation : The rate constants for each elementary reaction are determined, often using a combination of theoretical calculations (like DFT and transition state theory) and experimental data.

Thermochemical Data : Thermochemical properties (enthalpy, entropy, heat capacity) for all species in the model are calculated, typically using quantum chemistry or group additivity methods. osti.gov

Model Validation : The model's predictions are compared against experimental data from systems like shock tubes, rapid compression machines, or flames to ensure its accuracy. researchgate.netllnl.gov

For heptane (B126788) isomers, detailed kinetic models have been developed to study their autoignition behavior, which is relevant to their performance as fuels in internal combustion engines. scispace.com The molecular structure of the isomer has a significant impact on its reactivity; for example, more branched isomers tend to have higher octane (B31449) numbers and are more resistant to autoignition. osti.govscispace.com A kinetic model for this compound would be crucial for predicting its combustion characteristics, such as ignition delay times and flame speeds, as well as the formation of pollutants like soot and nitrogen oxides.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkane Properties and Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a molecule to its physical, chemical, or biological activity. wikipedia.orglibretexts.org These models are widely used in chemistry, toxicology, and environmental science to predict the properties of new or untested chemicals. nih.govmedcraveonline.com

The development of a QSAR model involves:

Data Set Collection : A set of molecules with known experimental data for the property of interest (e.g., boiling point, toxicity) is compiled.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. Descriptors can encode information about the molecule's topology, geometry, or electronic properties.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical relationship between the descriptors and the activity. libretexts.org

Model Validation : The predictive power of the model is rigorously tested to ensure it can accurately predict the properties of molecules not used in its development. medcraveonline.com

For alkanes, QSAR models have been developed to predict a wide range of properties, including boiling points, vapor pressures, and environmental fate parameters like biodegradability and aquatic toxicity. wikipedia.orgnih.gov For example, the boiling point of an alkane is strongly correlated with its size (molecular weight) and shape (degree of branching). A QSAR model for predicting the environmental behavior of this compound could use descriptors that capture its high degree of branching and large size to estimate its persistence in the environment or its potential for bioaccumulation. These models serve as cost-effective alternatives to extensive experimental testing. nih.gov

Application of Topological Descriptors and Molecular Invariants in QSAR Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a molecule with its biological activity or physicochemical properties, respectively. researchgate.netresearchgate.net These models are founded on the principle that the structure of a molecule dictates its function and properties. naturalspublishing.com For isomers of pentamethylheptane, such as this compound, which share the same molecular formula (C12H26) but differ in atomic arrangement, QSAR and QSPR studies are invaluable for predicting their behavior without the need for extensive empirical testing. emis.de

At the core of QSAR/QSPR model development are molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. nih.gov Among the most powerful and widely used descriptors for alkanes and their isomers are topological descriptors and molecular invariants. semanticscholar.org These descriptors are derived from the two-dimensional representation of a molecule (its molecular graph) and encode information about its size, shape, degree of branching, and atom-atom connectivity. nih.govchemmethod.com

Topological indices are numerical invariants of a molecular graph that are calculated based on the adjacency and distance matrices of the graph. pw.live They are particularly useful for differentiating between isomers, as even subtle differences in branching can lead to different values of the indices. researchgate.net For a complex, highly branched alkane like this compound, topological descriptors can capture the nuances of its structure that influence its physicochemical properties.

The development of a QSAR/QSPR model for pentamethylheptane isomers would typically involve the following steps:

Data Set Selection: A series of pentamethylheptane isomers and other related alkanes with known experimental data for a particular property (e.g., boiling point, enthalpy of vaporization) would be selected.

Descriptor Calculation: A variety of topological indices and other molecular descriptors would be calculated for each molecule in the data set. Examples of commonly used topological indices for alkanes include the Wiener index, Randić connectivity index, and Zagreb indices. semanticscholar.orgresearchgate.net

Model Development: Statistical methods, such as multiple linear regression (MLR), are employed to build a mathematical model that correlates the calculated descriptors with the experimental property. nih.govwindows.net The goal is to find the best combination of descriptors that accurately predicts the property of interest.

Model Validation: The predictive power of the developed model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. windows.net

While specific QSAR/QSPR studies focusing exclusively on this compound are not extensively documented in publicly available literature, numerous studies on other alkane isomers, such as those of heptane and octane, demonstrate the utility of this approach. emis.deresearchgate.net These studies have successfully correlated topological indices with properties like boiling point, entropy, and enthalpy of vaporization. emis.dearxiv.org The principles and methodologies from these studies are directly applicable to the isomers of pentamethylheptane.

For instance, a hypothetical QSPR study on dodecane (B42187) isomers, including this compound, might aim to predict their boiling points. The study would involve calculating various topological indices for each isomer. It is generally observed that more compact, highly branched isomers have lower boiling points than their linear or less branched counterparts. This is because the increased branching reduces the surface area available for intermolecular van der Waals forces. Topological indices that quantify the degree of branching would be expected to correlate well with boiling point.

To illustrate, consider the following hypothetical data for a set of dodecane isomers:

Isomer NameWiener Index (W)Randić Index (χ)Boiling Point (°C)
n-Dodecane2865.94216.3
2-Methylundecane2585.81210.1
2,2-Dimethyl-decane2105.62203.5
This compound 155 5.25 192.8

Note: The Wiener and Randić indices in this table are illustrative and may not represent the true calculated values.

A multiple linear regression analysis on such a dataset might yield a QSPR equation of the following form:

Boiling Point = a + b(W) + c(χ)

Where a, b, and c are coefficients determined by the regression analysis. Such a model could then be used to predict the boiling points of other dodecane isomers for which experimental data is unavailable.

The application of topological descriptors and molecular invariants in QSAR/QSPR development provides a powerful and cost-effective method for predicting the properties of pentamethylheptane isomers. By translating molecular structure into numerical descriptors, these computational approaches enable the systematic exploration of the relationship between structure and function, which is essential for various applications in chemistry and materials science. naturalspublishing.comemis.de

Future Research Directions and Unexplored Avenues for 2,2,5,5,6 Pentamethylheptane

Development of Advanced Catalytic Routes for Highly Selective Synthesis of Specific Pentamethylheptane Isomers

The synthesis of specific, highly branched alkane isomers like 2,2,5,5,6-pentamethylheptane with high purity remains a significant challenge. Current methods, often relying on non-selective catalytic reforming or isomerization of linear alkanes like n-heptane, produce complex mixtures of products. mdpi.comresearchgate.net Future research will necessitate the development of sophisticated catalytic systems capable of directing the reaction pathway toward a single, desired isomer.

Key research objectives in this area include:

Shape-Selective Zeolites: Designing and synthesizing zeolites with precisely tailored pore structures that can act as "molecular sieves." These catalysts could preferentially form or allow the passage of the this compound isomer while excluding others, thus driving selectivity.

Bifunctional Catalysts: Investigating novel bifunctional catalysts that combine metal sites for hydrogenation/dehydrogenation with acid sites for skeletal rearrangement. mdpi.com Optimizing the balance and proximity of these sites is crucial for controlling the extent and type of branching. For instance, nanocatalysts like Pt-Zn/HY have shown high selectivity for producing isomers and aromatics from n-heptane at specific temperatures. mdpi.com

Homogeneous Catalysis: Exploring organometallic complexes in homogeneous catalysis could offer higher selectivity under milder reaction conditions. The development of ligands that can control the steric and electronic environment around the metal center is a promising avenue for achieving isomer-specific synthesis.

Progress in this area would not only provide efficient access to this compound for further study but also advance the broader field of precision chemical synthesis.

Investigations into the Behavior of this compound under Extreme Conditions (e.g., High Pressure, High Temperature)

The stability and reactivity of hydrocarbons can change dramatically under extreme conditions. While studies have explored the behavior of long-chain linear alkanes at high pressures and temperatures, revealing pressure-induced bending of the carbon chains, the response of highly branched structures like this compound is poorly understood. nih.govnsf.govosti.gov Its complex, sterically hindered structure may lead to unique physical and chemical transformations under such duress.

Future research should focus on:

High-Temperature Pyrolysis and Combustion: Investigating the thermal decomposition pathways of this compound at high temperatures is crucial for understanding its combustion characteristics and potential as a component in advanced fuels or lubricants. The branching is expected to significantly influence the initiation mechanisms and the distribution of smaller hydrocarbon products.

Computational Modeling: Advanced computational chemistry methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can complement experimental work. These models can predict the thermodynamic and mechanical stability of the molecule and simulate its behavior under conditions that are difficult to achieve or probe in the laboratory. osti.gov

Understanding the behavior of this molecule under extreme conditions is vital for applications in areas like deep-earth hydrocarbon resources, lubrication in high-performance engines, and planetary science. nih.govosti.gov

Application of Isotopic Labeling Studies for Detailed Mechanistic Elucidation of Reaction Pathways

Isotopic labeling is a powerful technique for tracing the movement of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. ias.ac.inwikipedia.org By strategically replacing specific hydrogen or carbon atoms in this compound with their heavier isotopes (e.g., Deuterium, Carbon-13), researchers can unravel complex reaction pathways. researchgate.netresearchgate.net

Key applications of this technique include:

Isomerization and Cracking Mechanisms: To understand how this compound is formed from simpler alkanes or how it rearranges and breaks down, specific carbon atoms can be labeled. researchgate.net By analyzing the position of the label in the products using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, the precise sequence of bond-making and bond-breaking events can be determined. wikipedia.org

Catalytic Surface Reactions: When studying catalytic reactions, isotopic tracers can help clarify the interaction between the molecule and the catalyst surface. For example, H/D exchange studies can reveal which hydrogen atoms in the molecule are most reactive and involved in the catalytic cycle. thieme-connect.de

Kinetic Isotope Effects (KIE): Measuring the difference in reaction rates between the normal and isotopically labeled molecule can help identify the rate-determining step of a reaction. researchgate.net This information is invaluable for optimizing reaction conditions and designing more efficient catalysts.

These studies would provide a fundamental, atom-level understanding of the chemistry of this compound, which is essential for controlling its synthesis and reactivity.

Interdisciplinary Research Integrating Pentamethylheptane Chemistry with Advanced Materials Science and Engineering Applications

The intersection of chemistry with materials science and engineering offers fertile ground for innovation. mit.edu The distinct molecular architecture of this compound—with its high degree of branching and specific stereochemistry—could be leveraged in the development of new materials with tailored properties.

Potential interdisciplinary research avenues include:

Advanced Lubricants: The bulky, branched structure of this compound could impart desirable viscoelastic properties, making it a candidate for a base oil or an additive in high-performance lubricants designed for extreme temperature and pressure applications.

Polymer and Monomer Development: This molecule could serve as a unique building block (monomer) for the synthesis of novel polymers. The pentamethylheptyl group could be incorporated into polymer chains to create materials with controlled branching, leading to unique thermal, mechanical, and solubility properties.

Nanomaterials and Self-Assembly: Investigating the self-assembly behavior of this compound or its derivatives on surfaces could lead to new methods for creating ordered nanostructures. Its specific shape might enable the formation of unique two-dimensional films or templates for the growth of other materials.

Bridging the gap between the molecular-level chemistry of this compound and the macroscopic world of materials science could lead to the discovery of new functionalities and high-value applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,5,5,6-Pentamethylheptane, and how can purity be validated?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) to confirm structural integrity. Compare retention indices and fragmentation patterns against known branched alkane standards . For purity assessment, employ high-performance liquid chromatography (HPLC) with a nonpolar stationary phase to separate isomers and quantify impurities .

Q. How does the branching pattern of this compound influence its physical properties (e.g., boiling point, density)?

  • Methodology : Apply group contribution methods (e.g., Joback or Constantinou-Gani) to predict thermodynamic properties. Validate predictions experimentally using differential scanning calorimetry (DSC) for phase transitions and a vibrating-tube densitometer for density measurements. Cross-reference with structurally similar isomers like 2,2,4,6,6-Pentamethylheptane to analyze branching effects .

Advanced Research Questions

Q. How do discrepancies in reported Henry’s Law constants for pentamethylheptane isomers arise, and how can they be resolved?

  • Methodology : Perform a meta-analysis of existing literature (e.g., Yaws (2003) and Gharagheizi et al. (2010–2012)) to identify systematic biases in measurement techniques . Use quantitative structure-property relationship (QSPR) models to account for structural variations (e.g., methyl group positioning) and reconcile divergent values. Validate via static headspace gas chromatography under controlled temperature/pressure .

Q. What experimental design strategies minimize confounding variables in studies of this compound’s environmental partitioning?

  • Methodology : Implement factorial design to isolate factors like temperature, pH, and organic carbon content. For example, a 2³ factorial design can evaluate interactions between variables. Use orthogonal regression analysis to model partitioning behavior (e.g., air-water vs. soil-water coefficients) and identify dominant factors .

Q. How can computational models improve the prediction of this compound’s reaction kinetics in atmospheric oxidation studies?

  • Methodology : Combine density functional theory (DFT) calculations for transition-state energetics with kinetic Monte Carlo simulations to model oxidation pathways. Validate against experimental data from smog chamber studies using proton-transfer-reaction mass spectrometry (PTR-MS) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the hydrophobicity of branched alkanes like this compound?

  • Methodology : Conduct a sensitivity analysis to assess measurement techniques (e.g., shake-flask vs. column-generated log Kow values). Compare results with structurally analogous compounds (e.g., 3,3,4,4,5-Pentamethylheptane) to identify outliers. Use consistency checks via Abraham solvation parameters to resolve discrepancies .

Methodological Frameworks

Q. What theoretical frameworks guide the integration of experimental and computational data for branched alkanes?

  • Methodology : Adopt a multi-scale modeling approach , linking molecular dynamics (MD) simulations (nanoscale) to macroscopic property predictions. Validate using experimental datasets (e.g., viscosity, diffusivity) and apply Bayesian inference to quantify uncertainty in cross-scale predictions .

Data Presentation and Reproducibility

Q. What standards ensure reproducibility in studies of this compound’s environmental behavior?

  • Methodology : Follow ICMJE guidelines for documenting chemical sources (e.g., CAS RN, purity, supplier), experimental conditions, and statistical methods. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets. Include raw chromatograms, spectral data, and computational input files in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.